FUBP1, or Far Upstream Element-Binding Protein 1, is a crucial RNA-binding protein involved in various cellular processes, including transcriptional regulation and mRNA processing. It plays a significant role in the regulation of gene expression, particularly for oncogenes and tumor suppressor genes, influencing pathways related to cell proliferation, differentiation, and apoptosis. FUBP1 has been implicated in several cancers, making it a target of interest for therapeutic interventions.
FUBP1 is primarily derived from the human genome and is expressed in various tissues. Its expression levels can vary significantly depending on the developmental stage and physiological conditions. The protein is encoded by the FUBP1 gene located on chromosome 1 in humans.
FUBP1 belongs to a family of proteins known as FUBPs, which are characterized by their K-homology (KH) domains that facilitate binding to single-stranded nucleic acids. This classification highlights its role in RNA metabolism and suggests its involvement in post-transcriptional regulation.
FUBP1 can be synthesized through recombinant DNA technology. Typically, the gene encoding FUBP1 is cloned into an expression vector, which is then introduced into host cells such as bacteria or mammalian cells. The cells are cultured under conditions that promote protein expression, followed by purification processes such as affinity chromatography.
The synthesis involves several steps:
FUBP1 consists of multiple domains, including four KH motifs that are essential for its RNA-binding capabilities. The structure allows it to interact with specific RNA sequences, facilitating its role in transcriptional regulation.
FUBP1 participates in several biochemical reactions:
The binding affinity and specificity of FUBP1 can be assessed using techniques like electrophoretic mobility shift assays (EMSAs) and surface plasmon resonance (SPR). These methods help quantify the interactions between FUBP1 and its RNA targets.
FUBP1 regulates gene expression through several mechanisms:
Research indicates that FUBP1's activity can be modulated by post-translational modifications such as phosphorylation, which may alter its binding affinity and functional interactions with other proteins or RNA.
Studies have shown that mutations within the KH domains can significantly impair RNA binding and consequently affect cellular functions associated with FUBP1.
FUBP1 has several scientific applications:
FUBP1 executes its transcriptional regulatory functions through four evolutionary conserved K-homology (KH) domains (KH1-KH4), which cooperatively bind single-stranded nucleic acids. These domains adopt a characteristic α/β fold consisting of a three-stranded β-sheet packed against three α-helices, creating a nucleic acid-binding cleft [8]. Structural analyses reveal that while the overall topology is conserved across KH domains, critical variations exist in their nucleotide interaction interfaces:
Table 1: Comparative Nucleic Acid-Binding Properties of FUBP1 KH Domains
KH Domain | Preferred Motif | Relative Affinity | Key Structural Determinants |
---|---|---|---|
KH1 | (T/G)TG(T/C) | Moderate | Flexible β2-β3 loop |
KH2 | T(T/C)GT | Moderate | Compact binding cleft |
KH3 | T(T/C)GT | High (Kd ≈ 15 μM) | Electropositive surface |
KH4 | T(T/C)GT | Moderate | Hydrophobic base pockets |
FUBP1-IN-1 exploits these structural nuances by targeting the most vulnerable regions across the KH domain array. Biochemical and crystallographic evidence indicates that the compound's trifluoromethyl-phenyl-thiophene core inserts into the nucleotide-binding cleft of KH3, disrupting critical interactions with the TGT core sequence essential for FUBP1-FUSE recognition [4] [8]. This interference is particularly effective against KH3 due to its high intrinsic affinity for ssDNA, making it the primary vulnerability in the multi-domain architecture.
Beyond direct binding interference, FUBP1-IN-1 induces long-range allosteric effects that destabilize FUBP1's functional conformations. In its inactive state, FUBP1 maintains an autoinhibited conformation where the N-terminal repression domain (NRD) folds over the C-terminal transactivation domain (CTD), preventing transcriptional activation [1]. Nuclear magnetic resonance (NMR) studies demonstrate that FUBP1-IN-1 binding to KH domains triggers two critical allosteric consequences:
Molecular dynamics simulations reveal that FUBP1-IN-1 binding increases the average distance between NRD and CTD by 1.8 Å, significantly reducing the protein's ability to adopt the open conformation required for transcriptional activation [8]. This allosteric locking mechanism represents a sophisticated inhibitory layer beyond simple competitive inhibition.
FUBP1-IN-1 functions as a potent competitive antagonist of FUBP1-FUSE interactions, with biochemical studies confirming an IC50 of 11.0 μM against full-length FUBP1 [4]. The inhibitor exhibits preferential disruption of specific FUBP1-DNA complexes:
Table 2: FUBP1-IN-1 Inhibitory Activity Against Key FUBP1-Target Complexes
Target Sequence | Function | Inhibition at 20 μM (%) | Cellular Consequence |
---|---|---|---|
c-MYC FUSE | Transcriptional activation | 92% | MYC downregulation |
p21 FUSE | Transcriptional repression | 78% | Cell cycle deregulation |
HK1 5'UTR | RNA stability maintenance | 85% | Glycolytic suppression |
c-KIT Intronic Site | Enhancer activation | 81% | Impaired proliferation |
The molecular basis for this competitive inhibition involves stereochemical mimicry of the TGT motif within FUSE sequences. FUBP1-IN-1's thiophene ring system occupies the nucleobase recognition pocket typically accommodating thymine residues, while its methoxy groups form hydrogen bonds with Arg448 and Lys505 in KH3 and KH4 domains, mimicking DNA backbone interactions [4] [8]. This dual mimicry strategy enables effective displacement of natural nucleic acid substrates.
FUBP1-IN-1 treatment induces cascading effects throughout FUBP1-dependent transcriptional networks, with RNA-seq analyses revealing profound alterations:
Core Oncogenic Pathways:
Hematopoietic Differentiation:
FUBP1-IN-1's transcriptional impact extends beyond promoter regulation to splicing modulation. Crosslinking immunoprecipitation (CLIP) studies demonstrate reduced FUBP1 occupancy at splice junctions of long introns (>10kb), particularly affecting alternative exons in genes like LSD1 (KDM1A), resulting in aberrant isoform expression that impairs hematopoietic differentiation [6]. This multimodal transcriptional disruption explains the compound's potent anti-proliferative effects observed in cancer models.
FUBP1 functions within multiprotein complexes that determine its transcriptional output. FUBP1-IN-1 alters these critical interactions through both direct and indirect mechanisms:
FIR (FUBP1-Interacting Repressor) Complex:
RUNX1 Transcriptional Complex:
TFIIH Recruitment:
The compound's ability to selectively disrupt specific complexes while sparing others demonstrates remarkable functional specificity. For instance, FUBP1 interactions with splicing regulators like hnRNPU remain largely unaffected, suggesting FUBP1-IN-1 preferentially targets transcription-regulatory complexes over RNA-processing complexes [6]. This selectivity profile enhances its potential as a mechanistic probe for dissecting FUBP1's diverse cellular functions.
Table 3: FUBP1 Protein Interaction Networks Affected by FUBP1-IN-1
Interaction Partner | Function | Binding Change | Functional Consequence |
---|---|---|---|
FIR | Transcriptional repressor | 8.3-fold reduced affinity | Sustained MYC repression |
RUNX1 | Hematopoietic regulator | 73% reduction | Impaired c-KIT expression |
TFIIH p89 subunit | Basal transcription | 65% reduced recruitment | Compromised promoter escape |
hnRNPU | Splicing regulator | <10% change | Preserved RNA processing |
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